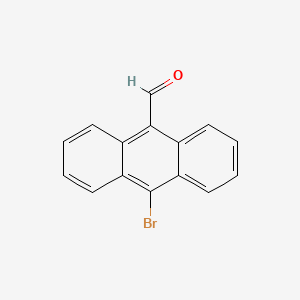

10-bromoanthracene-9-carbaldehyde

Cat. No. B8339386

M. Wt: 285.13 g/mol

InChI Key: YPRQOJZRPXMBMQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09285320B2

Procedure details

DMAC (N,N-dimethylacetamide) was used as a solvent. As reaction is oxygen sensitive, DMAC was placed in three-necked round-bottomed flask equipped with a three-way stopcock with a vacuum line attached on one side and an ultra-dry N2 filled balloon on the other side. With this setup, the flask headspace could be readily evacuated and nitrogen gas admitted to the evacuated space. Thus, DMAC was kept under a N2 environment. To the three-necked flask Bromoaldehyde 6 (25 mg, 0.088 mmol), Zn(CN)2 (18.5 mg, 0.157 mmol), Pd2(dba)3 (2.09 mg, 0.002 mmol), Zn dust (1 mg, 0.022 mmol) were weighed out and flask was evacuated and N2 gas was allowed to enter the flask via adjustment of the three way stopcock. DMAC (4 mL) was added to the flask via a syringe keeping the flask under vacuum. t-Butyl phosphine (1.77 mg, 0.009 mmol) was added via syringe. The whole assembly was transferred in an oil bath at 80° C. and let the reaction stir at 80° C. for three hours. After monitoring the consumption of 6 by TLC (40% CH2Cl2/Hexane), EtOAc (20 mL) was added to the reaction mixture and crude reaction mixture was washed with saturated solution of K2CO3, and the organic layer was separated and washed with saturated solution of NH4Cl. The EtOAc layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give yellow solid 7 in 89% yield by NMR.

Name

Zn(CN)2

Quantity

18.5 mg

Type

catalyst

Reaction Step Six

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

O=O.[N:3]#N.BrC1[C:7]2[C:12]([C:13]([CH:20]=[O:21])=[C:14]3C=1[CH:18]=[CH:17][CH:16]=[CH:15]3)=C[CH:10]=[CH:9][CH:8]=2.[C:22](P)([CH3:25])([CH3:24])[CH3:23]>CN(C)C(=O)C.[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Zn]>[C:23]([C:22]1[C:25]2[C:12]([C:13]([CH:20]=[O:21])=[C:14]3[C:24]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)=[CH:7][CH:8]=[CH:9][CH:10]=2)#[N:3] |f:5.6.7,8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

25 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

1.77 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C(C)=O)C

|

Step Six

|

Name

|

Zn(CN)2

|

|

Quantity

|

18.5 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[C-]#N.[Zn+2]

|

Step Seven

|

Name

|

|

|

Quantity

|

2.09 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Eight

|

Name

|

|

|

Quantity

|

1 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C(C)=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir at 80° C. for three hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in three-necked round-bottomed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a three-way stopcock with a vacuum line

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

With this setup, the flask headspace could be readily evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask was evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

DMAC (4 mL) was added to the flask via a syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The whole assembly was transferred in an oil bath at 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the consumption of 6 by TLC (40% CH2Cl2/Hexane), EtOAc (20 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crude reaction mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with saturated solution of K2CO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated solution of NH4Cl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The EtOAc layer was dried over anhydrous Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |